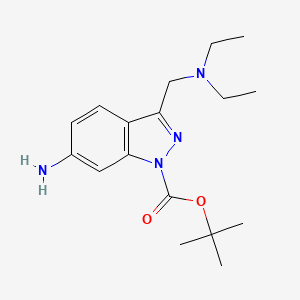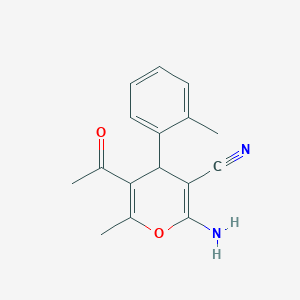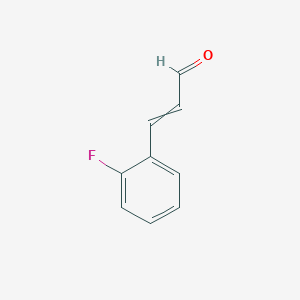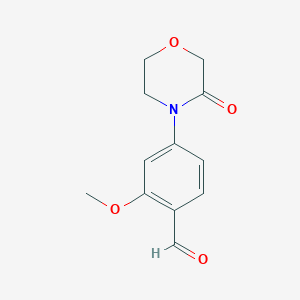![molecular formula C14H12F3N3S B12443527 1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12443527.png)
1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea is a synthetic organic compound that features a thiourea functional group This compound is characterized by the presence of a pyridine ring and a trifluoromethyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of pyridin-3-ylmethylamine with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under mild conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, the use of more environmentally friendly solvents and reagents may be explored to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group may yield sulfinyl or sulfonyl derivatives, while substitution reactions on the aromatic rings can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored as a potential drug candidate or as a lead compound for drug development.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the thiourea group may participate in hydrogen bonding or other interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(Pyridin-3-ylmethyl)-3-phenylthiourea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(Pyridin-3-ylmethyl)-3-[4-(trifluoromethyl)phenyl]thiourea: The trifluoromethyl group is positioned differently, which can affect the compound’s reactivity and interactions.
1-(Pyridin-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea: The position of the pyridine ring is altered, potentially impacting the compound’s properties.
Uniqueness
1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea is unique due to the specific positioning of the trifluoromethyl group and the pyridine ring
Propiedades
Fórmula molecular |
C14H12F3N3S |
|---|---|
Peso molecular |
311.33 g/mol |
Nombre IUPAC |
1-(pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C14H12F3N3S/c15-14(16,17)11-4-1-5-12(7-11)20-13(21)19-9-10-3-2-6-18-8-10/h1-8H,9H2,(H2,19,20,21) |
Clave InChI |
ITTFQXBSPARXEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=S)NCC2=CN=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


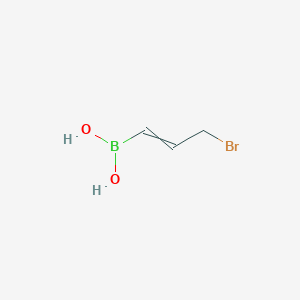



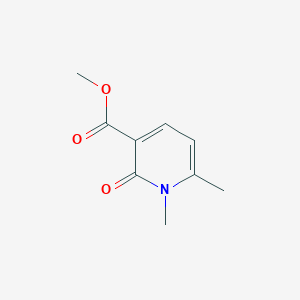
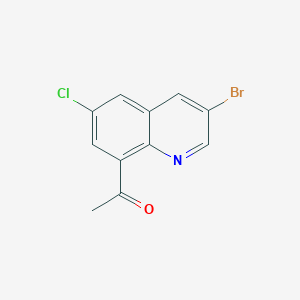
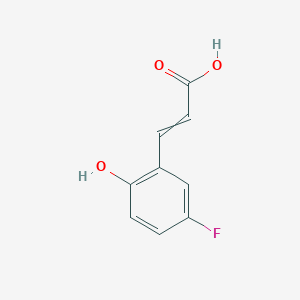
![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12443485.png)
amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12443486.png)
